molecular formula C11H17NO B7848125 2-[Methyl-(3-methyl-benzyl)-amino]-ethanol

2-[Methyl-(3-methyl-benzyl)-amino]-ethanol

Cat. No.: B7848125
M. Wt: 179.26 g/mol
InChI Key: SWVVGGRVXDIFRL-UHFFFAOYSA-N
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Description

2-[Methyl-(3-methyl-benzyl)-amino]-ethanol is an organic compound that belongs to the class of ethanolamines. This compound is characterized by the presence of a benzyl group substituted with a methyl group and an amino group attached to an ethanol backbone. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl-(3-methyl-benzyl)-amino]-ethanol typically involves the reaction of 3-methylbenzylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-methylbenzylamine+ethylene oxideThis compound\text{3-methylbenzylamine} + \text{ethylene oxide} \rightarrow \text{this compound} 3-methylbenzylamine+ethylene oxide→this compound

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials to the desired product. The product is then purified using standard techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl-(3-methyl-benzyl)-amino]-ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[Methyl-(3-methyl-benzyl)-amino]-ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Used in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[Methyl-(3-methyl-benzyl)-amino]-ethanol involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Methyl-(4-methyl-benzyl)-amino]-ethanol
  • 2-[Methyl-(2-methyl-benzyl)-amino]-ethanol
  • 2-[Methyl-(3-chloro-benzyl)-amino]-ethanol

Uniqueness

2-[Methyl-(3-methyl-benzyl)-amino]-ethanol is unique due to the specific positioning of the methyl group on the benzyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical and chemical properties compared to its analogs.

Properties

IUPAC Name

2-[methyl-[(3-methylphenyl)methyl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-10-4-3-5-11(8-10)9-12(2)6-7-13/h3-5,8,13H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVVGGRVXDIFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN(C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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